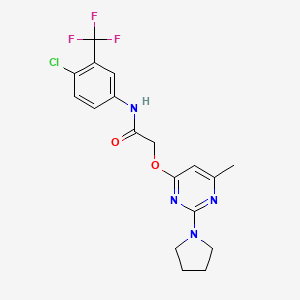
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H18ClF3N4O2 and its molecular weight is 414.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in therapeutic applications. This article reviews the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, a chlorophenyl moiety, and a pyrimidine derivative, which contribute to its biological properties.
Enzyme Inhibition
Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) , an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). NAEs play crucial roles in regulating various physiological processes including pain modulation and inflammation .
Table 1: Inhibitory Potency of NAPE-PLD
The compound's IC50 value indicates a potent inhibition, suggesting its potential utility in therapeutic contexts where modulation of NAEs is beneficial.
Anti-inflammatory Potential
In addition to its enzyme inhibition properties, the compound has demonstrated anti-inflammatory effects. Research into similar compounds has shown that modifications in the structure can lead to enhanced anti-inflammatory activity, indicating that derivatives of this compound could be further optimized for such effects .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound helps in predicting its biological activity and guiding future modifications. The presence of the pyrrolidine ring and pyrimidine scaffold are critical for maintaining potency against NAPE-PLD. Variations in substituents on these rings can significantly alter the inhibitory effects.
Table 2: Summary of Key Structural Features
| Feature | Importance |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and binding affinity |
| Pyrrolidine Ring | Essential for enzyme interaction |
| Chlorophenyl Moiety | Contributes to overall stability and activity |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models. For instance, compounds with structural similarities have been evaluated for their impact on pain relief and inflammation reduction in animal models. These studies suggest that modifications leading to increased selectivity for NAPE-PLD could yield significant therapeutic benefits .
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O2/c1-11-8-16(25-17(23-11)26-6-2-3-7-26)28-10-15(27)24-12-4-5-14(19)13(9-12)18(20,21)22/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLBOFDHDPRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














